4-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole
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Overview
Description
4-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:
Reactants: 3-(trifluoromethyl)phenyl azide and terminal alkyne.
Catalyst: Copper(I) iodide (CuI).
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: Room temperature to 60°C.
Time: 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Triazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Mechanism of Action
The mechanism of action of 4-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit enzymes by binding to their active sites or interacting with nucleic acids, thereby disrupting essential biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenyl isothiocyanate
- 4-(trifluoromethyl)phenyl isocyanate
- 4-(trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, 4-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole exhibits unique properties due to the presence of the triazole ring. This ring structure imparts additional stability and reactivity, making it more versatile in various chemical reactions and applications. The trifluoromethyl group further enhances its biological activity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H6F3N3 |
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Molecular Weight |
213.16 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-2H-triazole |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-15-14-8/h1-5H,(H,13,14,15) |
InChI Key |
FVJUPJOHXUBGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNN=C2 |
Origin of Product |
United States |
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